3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid
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Overview
Description
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid is a synthetic organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a cyclopentyl ring, a prop-2-ynoic acid moiety, and a tert-butoxycarbonyl (Boc) protected amine group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a cyclization reaction, often starting from a suitable diene or dihalide precursor.
Introduction of the Prop-2-ynoic Acid Moiety: This step involves the addition of a prop-2-ynoic acid group to the cyclopentyl intermediate. This can be achieved through a coupling reaction using reagents such as alkynes and carboxylic acids.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then interact with enzymes or receptors. The prop-2-ynoic acid moiety can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid
- 3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid
Uniqueness
Compared to similar compounds, 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-13(7-4-5-8-13)9-6-10(15)16/h4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDHEQEEPVQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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